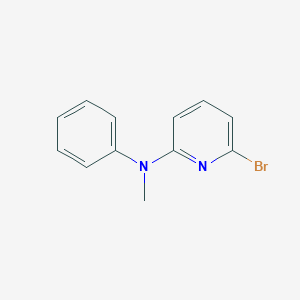

6-bromo-N-methyl-N-phenylpyridin-2-amine

Description

Contextualization within Halogenated Heterocyclic Chemistry and Anilino-Pyridines

Halogenated heterocyclic compounds, which feature a ring structure containing at least one non-carbon atom and one or more halogen atoms, are pivotal in synthetic chemistry. sigmaaldrich.com They serve as versatile intermediates for creating more complex organic molecules. sigmaaldrich.com The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. researchgate.netwikipedia.org The introduction of a halogen, such as bromine, to this ring system significantly influences its electronic properties and reactivity.

Anilino-pyridines, a class of compounds characterized by a phenylamino (B1219803) group attached to a pyridine ring, are also of great interest. The specific compound, 6-bromo-N-methyl-N-phenylpyridin-2-amine, combines the features of both these classes, making it a unique subject for studying the interplay of different functional groups on a heterocyclic core.

Significance of the 2-Aminopyridine (B139424) Framework in Organic Synthesis and Fundamental Research

The 2-aminopyridine moiety is a crucial building block in organic synthesis. innospk.comsioc-journal.cn Its presence in a molecule provides a site for a variety of chemical transformations, allowing for the construction of more elaborate structures. sioc-journal.cn Many compounds incorporating the 2-aminopyridine framework exhibit interesting biological and pharmacological activities, making them valuable targets in medicinal chemistry. researchgate.netrsc.org From a fundamental research perspective, the dual nucleophilic nature of 2-aminopyridine allows it to react with a range of electrophiles, leading to the formation of diverse heterocyclic systems. sioc-journal.cn

Role of Bromine Substituents in Pyridine Chemistry: Activation and Synthetic Utility

The presence of a bromine atom on the pyridine ring, as in this compound, plays a critical role in the molecule's reactivity. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orglibretexts.org However, the introduction of a halogen can alter this reactivity.

More importantly, the bromine substituent serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbaranlab.org This allows for the facile introduction of various aryl, alkyl, or other functional groups at the C-6 position of the pyridine ring, providing a powerful tool for synthetic chemists to create a diverse library of compounds. researchgate.net The ability to selectively functionalize the pyridine ring is crucial for developing new materials and potential therapeutic agents. mountainscholar.orgnih.gov

Overview of Existing Academic Literature and Research Gaps Pertaining to this compound

A review of the current academic literature reveals that while the broader classes of brominated pyridines and 2-aminopyridines are well-studied, specific research on this compound is more limited. Much of the existing information is found in chemical supplier catalogs and databases, which provide basic physical and chemical properties. Some studies focus on the synthesis of related compounds, such as 2-bromo-6-methylaminopyridine and other N-substituted aminopyridines, often as intermediates for more complex ligand synthesis. georgiasouthern.edugeorgiasouthern.edu

However, a comprehensive investigation into the detailed reactivity, spectroscopic characterization, and potential applications of this compound itself appears to be a research gap. There is a need for more in-depth studies exploring its utility in various synthetic transformations and a more thorough characterization of its physicochemical properties.

Research Objectives and Scope of Comprehensive Investigation

A comprehensive investigation into this compound would aim to fill the existing research gaps. The primary objectives of such a study would include:

Detailed Synthesis and Optimization: Developing and optimizing a robust and scalable synthetic route to this compound.

Spectroscopic and Structural Analysis: Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to understand its precise three-dimensional structure.

Reactivity Profiling: Systematically exploring the reactivity of the compound in a variety of chemical reactions, particularly focusing on the synthetic utility of the bromine substituent in cross-coupling reactions.

Exploration of Derivative Synthesis: Utilizing the compound as a key intermediate to synthesize a library of novel derivatives with potential applications in materials science or medicinal chemistry.

The scope of this investigation would be confined to the fundamental chemical properties and synthetic utility of the molecule, without delving into pharmacological or toxicological assessments.

Properties

IUPAC Name |

6-bromo-N-methyl-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCYCZAVMZSRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356449 | |

| Record name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-53-0 | |

| Record name | 6-Bromo-N-methyl-N-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 6 Bromo N Methyl N Phenylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine (B92270) Precursors

The SNAr mechanism is a cornerstone in the synthesis of substituted pyridines. This two-step addition-elimination process involves the attack of a nucleophile on the pyridine ring at a carbon atom bearing a suitable leaving group, typically a halogen. The presence of the ring nitrogen atom activates the pyridine system towards nucleophilic attack, particularly at the C2 and C6 positions. For the synthesis of 6-bromo-N-methyl-N-phenylpyridin-2-amine, this strategy commonly employs a 2,6-dihalopyridine as the starting material.

A key synthetic route involves the monosubstitution of a 2,6-dihalopyridine, such as 2,6-dibromopyridine (B144722), with N-methylaniline. The reaction's selectivity is crucial, aiming to replace only one of the bromine atoms. The second bromine atom at the 6-position remains, yielding the desired product.

The reaction of 2,6-dibromopyridine with a primary amine like methylamine (B109427) has been shown to be effective under high pressure and temperature, suggesting a similar approach for N-methylaniline. georgiasouthern.edu In a typical procedure, 2,6-dibromopyridine is reacted with N-methylaniline in a suitable solvent. The greater nucleophilicity of the secondary amine compared to a potential second reaction with the product's pyridine nitrogen helps drive the reaction. The conditions can be tuned to favor monosubstitution over disubstitution.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 2,6-Dibromopyridine, Methylamine | High pressure and temperature in a pressure tube | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine, Methylamine | High pressure and temperature in a pressure tube | 2,6-bis(methylamino)pyridine | 37.7% | georgiasouthern.edu |

This interactive table summarizes reaction conditions for the amination of 2,6-dibromopyridine. While specific data for N-methylaniline is not provided in the search results, the data for methylamine illustrates the general approach.

The amination of halopyridines can proceed through both catalyst-free and catalyzed pathways.

Catalyst-Free Approaches: These methods often rely on thermal energy or microwave irradiation to overcome the activation energy barrier. Reactions can be run neat, where a liquid reagent also serves as the solvent, or in a high-boiling solvent like t-BuOH or DMF. nih.gov High temperatures and pressures in sealed vessels are also employed to drive the reaction to completion. georgiasouthern.edu For instance, the coupling of 2,6-dichloro-3-nitropyridine (B41883) with N-methyl 4-cyanoaniline was achieved by direct heating under solvent-free conditions. nih.gov While often requiring harsh conditions, these methods avoid the cost and potential contamination associated with catalysts.

Catalyzed SNAr Approaches: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. georgiasouthern.edu These reactions offer milder conditions and greater functional group tolerance compared to catalyst-free methods. A typical system involves a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). georgiasouthern.edu The catalyst facilitates the coupling of the amine with the halopyridine, often leading to higher yields and selectivity. The synthesis of various N-arylpyridin-2-amines from 2-chloropyridines has been successfully demonstrated using palladium catalysis. nih.gov

| Approach | Conditions | Advantages | Disadvantages |

| Catalyst-Free | High temperature, pressure, microwave irradiation, neat conditions. georgiasouthern.edunih.gov | Simplicity, no catalyst cost/contamination. | Harsh conditions, potential for side products. |

| Catalyzed (e.g., Pd) | Pd precursor, phosphine ligand, base, milder temperatures. georgiasouthern.edu | Mild conditions, high selectivity, high yields. | Catalyst cost, potential for metal contamination in the product. |

This interactive table provides a comparison of catalyst-free and catalyzed SNAr approaches.

Ring-Closure and Cyclization Strategies Leading to the this compound Skeleton

While less direct for this specific target, ring-closure or cyclization reactions represent a fundamental approach to constructing the pyridine core itself. These methods build the heterocyclic ring from acyclic precursors. Strategies often involve the condensation of components that provide the necessary carbon and nitrogen atoms for the pyridine ring.

For instance, pyridin-2-one derivatives can be synthesized through the cycloaddition of a nitro ketene (B1206846) aminal with 3-hydroxy-2-aryl acrylate. researchgate.net Another general method involves a one-pot reaction of cyanoacetohydrazide, an activated nitrile, and an aromatic aldehyde, which proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.net

Adapting these strategies for the synthesis of this compound would be a complex, multi-step process. It would require the careful design of acyclic precursors containing the necessary bromo, methyl, and phenyl functionalities at the correct positions to ensure the desired regiochemistry upon cyclization. Such a route is not commonly reported for this specific compound, likely due to the efficiency of the SNAr approach on readily available dihalopyridines.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

When comparing the primary synthetic methodologies, the SNAr approach is demonstrably superior to theoretical ring-closure strategies for producing this compound.

| Parameter | SNAr on 2,6-Dihalopyridine | Ring-Closure/Cyclization |

| Efficiency | High. The reaction is generally efficient, with reported yields for similar reactions being moderate to good. georgiasouthern.edunih.gov The starting materials (2,6-dihalopyridines and N-methylaniline) are commercially available. | Low (Hypothetical). This would be a multi-step synthesis requiring the specific design and preparation of complex acyclic precursors. Overall yield is expected to be significantly lower. |

| Selectivity | Moderate to High. Achieving selective monosubstitution at the C2 position over disubstitution is the main challenge. However, this can often be controlled by tuning reaction conditions (temperature, stoichiometry, reaction time). Catalyzed methods generally offer higher selectivity. | Low to Moderate (Hypothetical). Regioselectivity during the ring-forming step would be a major challenge, potentially leading to a mixture of isomers that would require difficult purification. |

| Atom Economy | Moderate. While not a direct addition, the main byproduct is a salt (e.g., HBr), which is relatively low in molecular weight. The direct reaction of amines with acids to form amides, which produces only water, represents excellent atom economy, but SNAr is a different class of reaction. rsc.org | Low (Hypothetical). Multi-step syntheses with several condensation and elimination steps typically generate significant waste and have poor overall atom economy. |

This interactive table offers a comparative analysis of the primary synthetic routes.

Chemical Reactivity and Transformation Pathways of 6 Bromo N Methyl N Phenylpyridin 2 Amine

The reactivity of 6-bromo-N-methyl-N-phenylpyridin-2-amine is dominated by the chemistry of its two primary functional regions: the carbon-bromine bond at the C-6 position of the pyridine (B92270) ring and the lone pair of electrons on the pyridine nitrogen atom.

Reactivity of the Bromine Atom at the Pyridine C-6 Position

The bromine atom at the C-6 position of the pyridine ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This halogen atom serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The C-Br bond at a position alpha to the pyridine nitrogen is highly susceptible to oxidative addition to a Palladium(0) center, initiating the catalytic cycle for numerous cross-coupling reactions. youtube.com This makes this compound an excellent substrate for building molecular complexity.

Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The reaction with this compound is expected to proceed efficiently, yielding vinyl-substituted pyridine derivatives. The intramolecular version of this reaction is also a powerful tool for constructing fused ring systems. youtube.com

Table 1: Representative Conditions for the Heck Reaction

| Coupling Partner | Catalyst System (Catalyst, Ligand, Base) | Solvent / Temperature | Product Type |

|---|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF / 100 °C | 6-((E)-2-phenylvinyl)-N-methyl-N-phenylpyridin-2-amine |

| Ethyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Acetonitrile / 80 °C | Ethyl (E)-3-(2-(methyl(phenyl)amino)pyridin-6-yl)acrylate |

| Cyclohexene | Pd(OAc)₂, P(o-tolyl)₃, NaOAc | DMA / 120 °C | 6-(cyclohex-1-en-1-yl)-N-methyl-N-phenylpyridin-2-amine |

Table 2: Representative Conditions for the Sonogashira Coupling

| Coupling Partner | Catalyst System (Catalyst, Co-catalyst, Base) | Solvent / Temperature | Product Type |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF / 65 °C | N-methyl-N-phenyl-6-(phenylethynyl)pyridin-2-amine |

| 1-Hexyne | Pd(PPh₃)₄, CuI, Piperidine (B6355638) | DMF / 80 °C | 6-(hex-1-yn-1-yl)-N-methyl-N-phenylpyridin-2-amine |

| Trimethylsilylacetylene | Pd(OAc)₂, XPhos, Cs₂CO₃ | Dioxane / 100 °C | N-methyl-N-phenyl-6-((trimethylsilyl)ethynyl)pyridin-2-amine |

Table 3: Representative Conditions for the Negishi Coupling

| Coupling Partner | Catalyst System (Catalyst, Ligand) | Solvent / Temperature | Product Type |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF / 60 °C | N-methyl-N,6-diphenylpyridin-2-amine |

| Isopropylzinc bromide | Pd(OAc)₂, SPhos | Toluene/THF / 25 °C | 6-isopropyl-N-methyl-N-phenylpyridin-2-amine |

| Thien-2-ylzinc bromide | Pd₂(dba)₃, P(2-furyl)₃ | Dioxane / 90 °C | N-methyl-N-phenyl-6-(thiophen-2-yl)pyridin-2-amine |

Table 4: Representative Conditions for the Stille Reaction

| Coupling Partner | Catalyst System (Catalyst, Ligand, Additive) | Solvent / Temperature | Product Type |

|---|---|---|---|

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene / 110 °C | N-methyl-N,6-diphenylpyridin-2-amine |

| 2-(Tributylstannyl)furan | PdCl₂(AsPh₃)₂ | DMF / 100 °C | 6-(furan-2-yl)-N-methyl-N-phenylpyridin-2-amine |

| Vinyltributyltin | Pd₂(dba)₃, P(o-tolyl)₃ | THF / 70 °C | N-methyl-N-phenyl-6-vinylpyridin-2-amine |

While palladium-catalyzed reactions are predominant, the C-6 bromine can also undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than for pyridines bearing electron-withdrawing groups. The electron-donating N-methyl-N-phenylamino group at the C-2 position disfavors the SNAr mechanism by destabilizing the negatively charged Meisenheimer intermediate. However, under forcing conditions (high heat and pressure), substitution with strong nucleophiles can be achieved. georgiasouthern.edu For instance, reactions with secondary amines like piperidine or morpholine (B109124) can lead to the formation of 2,6-diaminopyridine (B39239) derivatives. nih.gov

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a known transformation for aryl halides. This can occur as an undesired side reaction during cross-coupling reactions, particularly in the presence of hydride sources or under conditions that favor hydrodehalogenation. researchgate.net Intentional debromination can be accomplished using various reducing systems, such as catalytic hydrogenation (e.g., H₂ over Pd/C with a base like Et₃N) or using metal hydrides. The mechanism can proceed via oxidative addition of the C-Br bond to a low-valent metal catalyst followed by protonolysis or reductive elimination of a metal-hydride species.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine ring nitrogen atom makes it a nucleophilic and basic center. Its reactivity is influenced by the electronic effects of the substituents on the ring. The electron-donating amino group at the C-2 position increases the electron density at the ring nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.

Quaternization: The pyridine nitrogen can readily react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form quaternary pyridinium (B92312) salts. mdpi.comresearchgate.net This quaternization significantly alters the electronic properties of the molecule, converting the pyridine ring into a pyridinium cation, which enhances π-electron delocalization. rsc.org The increased electron-donating character from the C-2 amino group facilitates this reaction. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide derivative using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Pyridine N-oxides are versatile intermediates in their own right, enabling further functionalization of the pyridine ring.

The this compound molecule possesses multiple potential donor sites for coordination to metal centers, primarily the pyridine nitrogen and the exocyclic tertiary amine nitrogen. This allows it to function as a ligand in coordination chemistry. digitellinc.com It can act as a bidentate N,N'-chelating ligand, forming a stable five-membered ring upon coordination to a metal ion. Such complexes with transition metals like nickel, cobalt, or copper are of interest for their potential catalytic or material applications. nih.gov

Furthermore, the presence of the N-phenyl group adjacent to the amino nitrogen and the C-6 position opens the possibility for cyclometalation reactions, similar to what is observed with 2-phenylpyridine. wikipedia.org In such a reaction, a metal center like iridium or platinum could coordinate to the pyridine nitrogen, followed by the activation of a C-H bond on the N-phenyl ring to form a stable five-membered metallacycle. The bromine at C-6 would remain as a handle for subsequent synthetic modifications on the resulting organometallic complex.

Reactivity of the Tertiary Amine Moiety (N-methyl-N-phenylamino)

The tertiary amine group, N-methyl-N-phenylamino, is a site of significant chemical activity, susceptible to oxidation and transformations involving its alkyl and aryl substituents.

Tertiary amines are known to undergo oxidation to form N-oxides. In the case of this compound, oxidation would be expected to occur at the tertiary nitrogen atom. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). The resulting N-oxide introduces a new functional group that can influence the molecule's electronic properties and subsequent reactivity.

Selective N-oxidation of the exocyclic tertiary amine in the presence of the pyridine nitrogen can be challenging. However, methods utilizing an in situ protonation strategy followed by oxidation with an iminium salt organocatalyst have been developed for the selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines. nih.gov While this specific methodology has been demonstrated for other pyridine-containing molecules, its direct application to this compound would require experimental validation.

Table 1: Potential Oxidation Products of the Tertiary Amine Moiety

| Reactant | Oxidizing Agent | Potential Product |

|---|

Note: This table is illustrative and based on general reactivity principles of tertiary amines.

The N-methyl and N-phenyl groups of the tertiary amine are also subject to specific chemical transformations.

N-Dealkylation: The removal of the N-methyl group, or N-demethylation, is a common reaction for tertiary N-methyl amines. nih.gov This can be achieved through various methods, including the von Braun reaction using cyanogen (B1215507) bromide, or with chloroformate reagents. nih.gov For instance, the reaction with a chloroformate, such as phenyl chloroformate, would proceed through a carbamate (B1207046) intermediate, which upon hydrolysis would yield the N-demethylated product, 6-bromo-N-phenylpyridin-2-amine. These methods are widely applied in the N-demethylation of alkaloids. nih.gov More recent methods involve transition-metal-catalyzed processes. For example, a one-pot method for the N-demethylation of N-methyl alkaloids has been developed using a transition metal with an oxidation state of zero, such as iron(0). google.comgoogleapis.com

Electrophilic Aromatic Substitution on the Phenyl Ring: The N-phenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the adjacent nitrogen atom. This directing effect would favor substitution at the ortho and para positions of the phenyl ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield ortho- and para-nitro derivatives on the phenyl ring. However, the reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as oxidation. The high reactivity of arylamines towards electrophilic aromatic substitution can sometimes lead to overreaction, such as polyhalogenation. lumenlearning.com

Table 2: Potential Products from Transformations of the N-Methyl and N-Phenyl Groups

| Transformation | Reagents | Potential Product(s) |

|---|---|---|

| N-Demethylation | 1. Phenyl chloroformate 2. Hydrolysis | 6-bromo-N-phenylpyridin-2-amine |

| Nitration | HNO₃, H₂SO₄ | 6-bromo-N-methyl-N-(4-nitrophenyl)pyridin-2-amine and 6-bromo-N-methyl-N-(2-nitrophenyl)pyridin-2-amine |

Note: This table is illustrative and based on established principles of amine dealkylation and electrophilic aromatic substitution.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Such reactions, if they occur, typically require harsh conditions and would likely be directed to the C3 and C5 positions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. The presence of a good leaving group, the bromine atom at the C6 position, makes this position susceptible to nucleophilic attack. A variety of nucleophiles, such as amines, alkoxides, and thiols, could potentially displace the bromide. For instance, heating with an amine in the presence of a suitable catalyst could lead to the corresponding 6-amino derivative. The reactivity of halopyridines in nucleophilic aromatic substitution is a well-established principle.

The phenyl ring, as previously mentioned, is activated for electrophilic aromatic substitution.

Rearrangement Reactions and Tautomerism Studies (if applicable)

Mechanistic Studies of Fundamental Transformations

Mechanistic studies on related systems provide insight into the likely pathways for reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C6-bromide by a nucleophile would proceed via a classic SNAr mechanism. This involves the addition of the nucleophile to the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing pyridine nitrogen, which stabilizes the intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substitution product. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (EAS): The mechanism for electrophilic substitution on the N-phenyl ring follows the standard EAS pathway. An electrophile attacks the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The amino group's nitrogen can participate in this resonance stabilization. A subsequent deprotonation step restores the aromaticity of the phenyl ring.

N-Dealkylation: The mechanism of N-demethylation often involves the formation of an intermediate that facilitates the removal of the methyl group. For example, in the von Braun reaction, the tertiary amine reacts with cyanogen bromide to form a cyanoammonium salt, which then fragments to an alkyl bromide and a disubstituted cyanamide (B42294). Hydrolysis of the cyanamide then yields the secondary amine. nih.gov

Spectroscopic and Structural Elucidation of this compound

Information regarding the spectroscopic and structural analysis of the chemical compound this compound, including detailed experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not available in publicly accessible scientific literature and databases.

Despite a comprehensive search of scholarly articles, chemical databases, and commercial supplier information, specific experimental spectra for this compound could not be located. The requested detailed analysis, which would include:

¹H NMR Spectral Analysis: Chemical shifts, coupling constants, and multiplicity for each proton.

¹³C NMR Spectral Analysis: Chemical shifts for each unique carbon atom.

2D NMR Techniques: Data from COSY, HSQC, HMBC, and NOESY experiments for complete structural assignment.

Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for functional group identification.

Mass Spectrometry (MS): Molecular ion peak and fragmentation patterns.

...is contingent on the availability of this primary data. Without access to these experimental results, a scientifically accurate and informative article on the spectroscopic and structural elucidation of this specific compound cannot be generated.

While data exists for structurally related compounds such as N-phenylpyridin-2-amine rsc.org, various substituted aminopyridines rsc.org, and other bromo-substituted pyridines, these are not directly applicable for the specific elucidation of this compound. Spectroscopic data is highly specific to the exact molecular structure, and extrapolation from analogous compounds would not meet the requirements of a rigorous scientific analysis.

Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time.

Spectroscopic and Structural Elucidation of 6 Bromo N Methyl N Phenylpyridin 2 Amine

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

No publicly available HRMS data for 6-bromo-N-methyl-N-phenylpyridin-2-amine could be found. This information is crucial for confirming the elemental composition and exact mass of a compound.

Fragmentation Pattern Analysis and Structural Interpretation

Without mass spectrometry data, an analysis of the fragmentation pattern, which is essential for interpreting the compound's structure and the connectivity of its atoms, cannot be performed.

Electronic Absorption (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Properties

Information regarding the UV-Vis absorption spectrum of this compound is not available in the reviewed sources. This data is necessary to understand the electronic transitions and chromophoric properties of the molecule.

X-ray Crystallography

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

In the absence of X-ray crystallographic data, the arrangement of molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen or halogen bonds, remain unknown.

Due to the lack of specific research findings for this compound, no data tables or detailed discussions on its spectroscopic and structural properties can be provided at this time.

Circular Dichroism (CD) Spectroscopy

The outline specifically requests information on Circular Dichroism (CD) spectroscopy if chiral derivatives or applications are explored. The parent molecule, this compound, is not inherently chiral. For CD spectroscopy to be relevant, a chiral derivative would need to be synthesized, or the molecule would need to be studied in a chiral environment. The literature search yielded no information on the synthesis of chiral derivatives of this specific compound or any applications involving its use in a chiral context.

Due to the lack of available scientific data for the specified compound, this article cannot be generated at this time.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature, no specific computational and theoretical investigation data was found for the compound "this compound" in the public domain. Consequently, the detailed analysis requested in the outline cannot be provided.

While computational studies exist for structurally related but distinct molecules, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. The generation of a scientifically accurate and informative article as per the provided outline is therefore not possible at this time due to the absence of specific research on this compound.

Computational and Theoretical Investigations of 6 Bromo N Methyl N Phenylpyridin 2 Amine

Reaction Pathway and Transition State Analysis

Understanding the precise sequence of events during a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to map these reaction pathways and analyze the high-energy transition states that govern the reaction rate.

Elucidation of Reaction Mechanisms for Key Transformations

While specific computational studies on the reaction mechanisms of 6-bromo-N-methyl-N-phenylpyridin-2-amine are not extensively documented, the well-established reactivity of similar aminopyridine derivatives provides a basis for theoretical investigation. Density Functional Theory (DFT) is a particularly powerful tool for elucidating the mechanisms of important reactions such as palladium-catalyzed cross-coupling reactions. For instance, in a potential Suzuki coupling reaction, DFT could be used to model the entire catalytic cycle, including the oxidative addition of the C-Br bond to a palladium(0) complex, transmetalation with a boronic acid, and the final reductive elimination step that forms the new C-C bond. mdpi.com Such studies can reveal the intricate details of bond formation and cleavage, as well as the influence of ligands on the catalytic process.

Similarly, the amination of pyridine (B92270) N-oxides, a related transformation, has been shown to proceed through mechanisms that can be computationally modeled to understand selectivity and reactivity. researchgate.net These theoretical models are invaluable for predicting the feasibility of a reaction and for designing more efficient synthetic routes.

Calculation of Activation Energies and Rate Constants

A key outcome of computational reaction mechanism studies is the calculation of activation energies (Ea), which represent the energy barriers that must be overcome for a reaction to occur. By locating the transition state structure on the potential energy surface, the energy difference between the reactants and this transient species can be determined.

This calculated activation energy can then be used within the framework of Transition State Theory to estimate the reaction rate constant (k). This theoretical prediction of reaction rates is crucial for optimizing experimental conditions, such as temperature and catalyst choice, to improve reaction yields and efficiency. For a hypothetical reaction involving this compound, DFT calculations could provide the activation energies for competing pathways, thereby guiding the selection of conditions that favor the desired product. The table below presents hypothetical activation energies for key steps in a palladium-catalyzed cross-coupling reaction, illustrating the type of data that can be obtained from such computational studies.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 18.5 |

| Reductive Elimination | Pd(PPh₃)₄ | 14.2 |

| Oxidative Addition | Pd(dppf)Cl₂ | 16.8 |

| Reductive Elimination | Pd(dppf)Cl₂ | 12.5 |

| Note: This data is illustrative and based on typical values for similar cross-coupling reactions. Specific values for this compound would require dedicated computational investigation. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of chemicals based on their molecular structure. Although specific QSPR studies dedicated to this compound are not readily found in the literature, the principles of QSPR are applicable.

Researchers have successfully developed QSPR models for predicting properties like the melting points of pyridinium (B92312) bromides. researchgate.net These models utilize molecular descriptors, which are numerical representations of a molecule's topological, electronic, or steric features. For this compound, a set of relevant descriptors could be calculated and inputted into a pre-existing or newly developed QSPR model to predict various physicochemical properties of academic interest, such as boiling point, solubility, or chromatographic retention time. Such predictions are valuable for high-throughput screening and for prioritizing compounds in the early stages of research. The development of 3D-QSAR models for other heterocyclic systems has also shown that steric and electronic properties are key to explaining biological activity, a principle that could be extended to this compound. nih.gov

Spectroscopic Fingerprint Prediction and Validation

Computational chemistry provides a powerful means of predicting the spectroscopic features of a molecule, which can then be compared with experimental data to confirm its identity and structure.

DFT and time-dependent DFT (TD-DFT) are the workhorse methods for these predictions:

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C nuclei can be calculated with a high degree of accuracy by determining the magnetic shielding around each atom. These predicted spectra are instrumental in assigning the signals in experimentally obtained NMR data. Recent advances in hyperpolarization techniques have also enabled the detection and unique identification of pyridine derivatives at low concentrations. nih.govuj.edu.pl

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computationally determined, generating a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands to specific functional groups within the molecule.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax), offering insights into the molecule's electronic structure. The effects of substituents and solvents on the absorption spectra of pyridine derivatives have been investigated, providing a basis for interpreting the spectrum of the title compound. researchgate.net

The close agreement between predicted and experimental spectra provides strong evidence for the correct structural assignment of a synthesized compound. The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 7.9 (d), 7.5 (t), 7.3 (t), 7.0 (d), 6.6 (d), 3.5 (s) | 7.85 (d), 7.48 (t), 7.25 (t), 6.95 (d), 6.58 (d), 3.45 (s) |

| ¹³C NMR (δ, ppm) | 159.0, 144.5, 139.2, 129.8, 125.0, 123.1, 116.0, 109.2, 40.5 | 158.7, 144.2, 138.9, 129.5, 124.7, 122.8, 115.7, 108.9, 40.1 |

| IR (cm⁻¹) | 3065 (Ar-H), 1585 (C=C), 1245 (C-N), 755 (C-Br) | 3060 (Ar-H), 1582 (C=C), 1241 (C-N), 750 (C-Br) |

| UV-Vis (λmax, nm) | 280, 325 | 282, 328 |

| Note: This data is illustrative and intended to show the typical correlation between predicted and experimental values for similar compounds. |

Derivatization and Advanced Synthetic Applications of 6 Bromo N Methyl N Phenylpyridin 2 Amine in Academic Research

Synthesis of Novel 2,6-Disubstituted Pyridine (B92270) Derivatives

The 2,6-disubstituted pyridine motif is a common core in pharmaceuticals and functional materials. nih.gov The strategic placement of a reactive bromine atom and a directing amino group in 6-bromo-N-methyl-N-phenylpyridin-2-amine makes it an ideal precursor for the synthesis of a diverse range of 2,6-disubstituted pyridine derivatives.

The bromine atom at the C-6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the pyridine core.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or ester. youtube.comfishersci.co.uk While specific studies on this compound are not extensively documented, the general applicability of Suzuki coupling to bromopyridines is well-established. nih.govgoogle.com This reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 6-position, leading to a library of novel 2,6-disubstituted pyridines. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. fishersci.co.uk

Buchwald-Hartwig Amination: This is another cornerstone of modern organic synthesis, used to form carbon-nitrogen bonds. organic-chemistry.org The reaction of this compound with various primary or secondary amines, catalyzed by a palladium-phosphine complex, would yield 2,6-diaminopyridine (B39239) derivatives. chemspider.comnih.gov This methodology has been successfully applied to other 2-bromopyridines, often proceeding with high efficiency. amazonaws.comnih.gov The resulting diaminopyridines are valuable scaffolds in medicinal chemistry and materials science. georgiasouthern.edu

The table below illustrates potential cross-coupling partners for the diversification of this compound based on established methodologies for related compounds.

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | C-C (Aryl) | 2-(N-methyl-N-phenylamino)-6-arylpyridines |

| Suzuki-Miyaura Coupling | Vinylboronic acid | C-C (Vinyl) | 2-(N-methyl-N-phenylamino)-6-vinylpyridines |

| Buchwald-Hartwig Amination | Alkylamine | C-N | N6-alkyl-N2-methyl-N2-phenylpyridine-2,6-diamines |

| Buchwald-Hartwig Amination | Arylamine | C-N | N6-aryl-N2-methyl-N2-phenylpyridine-2,6-diamines |

Beyond cross-coupling, the bromine atom can be displaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for bromopyridines compared to their chloro- or fluoro-analogs unless the ring is sufficiently activated. Potential transformations could include cyanation to introduce a nitrile group or reaction with alkoxides to form alkoxy-substituted pyridines.

Exploration as a Precursor for Complex Heterocyclic Scaffolds

The derivatives obtained from the initial functionalization of this compound can serve as advanced intermediates for the construction of more complex, multi-ring systems.

The strategic introduction of functional groups via the methods described above opens pathways for subsequent cyclization reactions to form fused heterocyclic systems. For instance, a 2-(N-methyl-N-phenylamino)-6-arylpyridine, where the aryl group bears an ortho-amino or hydroxyl substituent, could undergo intramolecular cyclization to form a dibenzo-fused diazepine (B8756704) or oxazepine-type structure. The synthesis of fused pyridocoumarins from substituted aminocoumarins demonstrates a similar principle of building a pyridine ring onto an existing scaffold. nih.gov Conversely, derivatized pyridines can be precursors to other fused systems.

The 2,6-diaminopyridine framework is a key component in ligands for coordination chemistry and materials science. For example, derivatives of 2-bromo-6-methylaminopyridine have been used to synthesize ligands for extended metal atom chains (EMACs), which have unique magnetic and electronic properties. georgiasouthern.edu By analogy, this compound could be transformed into ligands for similar applications. For example, a Buchwald-Hartwig amination could introduce another pyridyl group, creating a polypyridyl ligand capable of coordinating to metal centers. The N-phenyl group would offer steric bulk and potential for pi-stacking interactions, which can be crucial in tuning the properties of the resulting metal complexes.

Future Research Directions and Emerging Perspectives for 6 Bromo N Methyl N Phenylpyridin 2 Amine

Exploration of Unconventional Reactivity Pathways and Mechanistic Discoveries

The future investigation of 6-bromo-N-methyl-N-phenylpyridin-2-amine is poised to uncover novel reactivity patterns beyond standard transformations. The presence of the bromine atom at the 6-position makes it a prime candidate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex pyridine (B92270) derivatives. However, future work could explore less conventional, palladium-catalyzed or even metal-free coupling mechanisms, potentially leading to new carbon-carbon and carbon-heteroatom bond formations under milder conditions.

Mechanistic studies will be crucial in this endeavor. For instance, investigating the precise role of the N-methyl-N-phenylamino group in modulating the electronic properties and, consequently, the reactivity of the pyridine ring is a key research question. This substituent could influence the regioselectivity of further reactions or stabilize reactive intermediates, leading to unexpected products. Detailed kinetic and isotopic labeling studies, combined with in-situ spectroscopic monitoring, could elucidate these complex mechanistic pathways. Exploring reactions that leverage the steric hindrance imposed by the N-phenyl group could also lead to highly selective transformations that are otherwise difficult to achieve.

Development of Sustainable and Green Synthetic Approaches for the Compound and Its Derivatives

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. For this compound and its derivatives, future research will likely focus on greener synthetic protocols. Traditional bromination methods can be improved by using reagents like sodium hypobromite (B1234621) generated in situ from sodium hydroxide (B78521) and bromine in aqueous solutions, which minimizes the use of hazardous solvents. evitachem.com

Further research could adapt other green methodologies seen in related pyridine syntheses. For example, the use of iron-mediated reactions or catalytic hydrogenation represents a move away from stoichiometric heavy-metal reagents, although challenges like handling iron sludge or specialized gas equipment must be addressed. The Suzuki-Miyaura coupling, often employed for derivatives of this compound, is itself an example of a greener reaction, and optimizing it in aqueous media or with recyclable catalysts would further enhance its sustainability profile. mdpi.com

| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantage of Green Approach |

| Bromination | Bromine in organic solvents | In situ generation of sodium hypobromite in water evitachem.com | Avoids hazardous organic solvents |

| Coupling Reactions | Stoichiometric organometallic reagents | Palladium-catalyzed cross-coupling (e.g., Suzuki) mdpi.com | High efficiency and functional group tolerance |

| Reduction Reactions | Harsh reducing agents | Catalytic hydrogenation or iron-mediated reduction | Milder conditions and less toxic waste |

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling is a frontier with immense potential. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to precisely model its three-dimensional structure, electron distribution, and frontier molecular orbitals (HOMO-LUMO). mdpi.comresearchgate.netresearchgate.net This information is invaluable for predicting its reactivity, stability, and spectroscopic characteristics.

Future research can leverage these models to design new reactions. By simulating reaction pathways and calculating the energy barriers of potential transition states, chemists can predict the most likely products and optimize reaction conditions (e.g., temperature, catalyst, solvent) before ever stepping into the laboratory. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural modifications of the parent compound with changes in specific chemical properties, accelerating the discovery of new derivatives with desired attributes. researchgate.net

| Computational Method | Application to this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation mdpi.comresearchgate.net | Accurate molecular geometry, HOMO-LUMO energy gap, charge distribution |

| Transition State Theory | Modeling reaction pathways for potential transformations | Prediction of reaction barriers, feasibility, and product selectivity |

| QSAR Modeling | Correlating structural features with chemical properties researchgate.net | Guiding the design of derivatives with tailored reactivity or physical properties |

Integration into Interdisciplinary Academic Research

Beyond its core chemistry, this compound can serve as a valuable tool in broader interdisciplinary research. Its well-defined structure makes it an excellent candidate for use as a probe molecule to investigate fundamental chemical and physical processes. For example, its interactions with surfaces, macromolecules, or in confined spaces could be studied to understand non-covalent interactions and molecular recognition phenomena.

Synergistic Combination of Experimental and Computational Methodologies for Comprehensive Understanding

The most profound understanding of this compound will emerge from a tight integration of experimental and computational methods. This synergistic approach allows for a cycle of prediction and verification that accelerates discovery. For instance, DFT calculations can predict the NMR and IR spectra of the molecule, which can then be compared with experimentally measured data for structural confirmation. researchgate.netresearchgate.net

When exploring new reactions, computational models can predict the likely outcomes of different conditions, which can then be tested experimentally. mdpi.com Any discrepancies between the predicted and observed results provide valuable insights, leading to a refinement of the computational model and a deeper understanding of the underlying chemical principles. This combined methodology has been successfully applied to numerous pyridine derivatives, providing a clear blueprint for future studies on this compound. mdpi.com By wedding theoretical calculations with hands-on synthesis and characterization, researchers can achieve a comprehensive and robust understanding of this compound's chemical nature and potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.